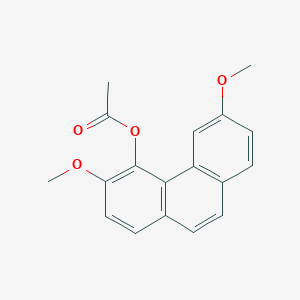
Thebaol Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thebaol Acetate is an organic compound with the molecular formula C18H16O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methoxy groups at positions 3 and 6, and an acetate group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thebaol Acetate typically involves the acetylation of 3,6-dimethoxyphenanthrene. One common method is the reaction of 3,6-dimethoxyphenanthrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Thebaol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Alcohols and other reduced phenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds depending on the nucleophile used.
科学研究应用
Thebaol Acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Industry: It is used in the development of organic materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Thebaol Acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The methoxy groups can also influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Thebaol Acetate can be compared with other phenanthrene derivatives such as:
3,6-Dimethoxyphenanthrene: Lacks the acetate group, resulting in different reactivity and applications.
4-Acetoxy-3,6-dimethoxyphenanthrene: Similar structure but may have different physical and chemical properties.
O-Acetylthebaol: Another phenanthrene derivative with distinct biological activities.
属性
CAS 编号 |
47192-97-2 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
(3,6-dimethoxyphenanthren-4-yl) acetate |
InChI |
InChI=1S/C18H16O4/c1-11(19)22-18-16(21-3)9-7-13-5-4-12-6-8-14(20-2)10-15(12)17(13)18/h4-10H,1-3H3 |
InChI 键 |
RIUJHBDYSWDQNC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3)OC)OC |
规范 SMILES |
CC(=O)OC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3)OC)OC |
Key on ui other cas no. |
47192-97-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Tyrosine-[ring-3,5-3H]](/img/structure/B1615981.png)
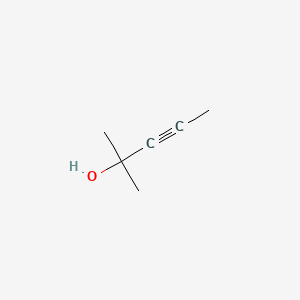
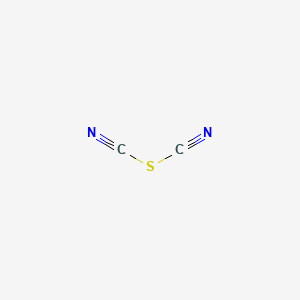
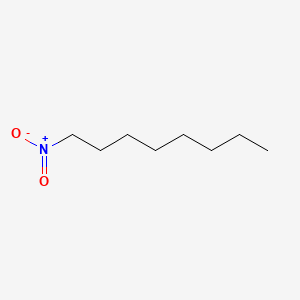
![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)
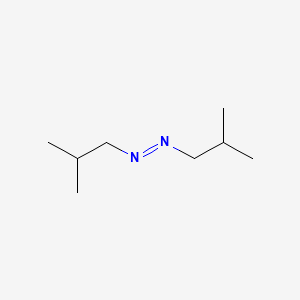

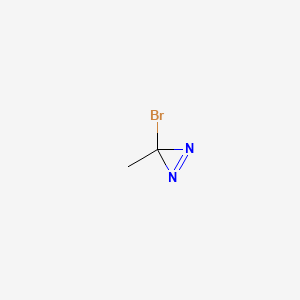

![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)




